2-(Isobutylamino)ethanol hydrochloride
Description
Structural Classification and Nomenclature within Secondary Amino Alcohols
2-(Isobutylamino)ethanol (B100975) hydrochloride belongs to the class of organic compounds known as secondary amino alcohols. This classification is determined by the specific arrangement of its functional groups. The "amino alcohol" designation indicates the presence of both an amine (-NH-) and a hydroxyl (-OH) group. The term "secondary" specifies that the nitrogen atom of the amine group is bonded to two carbon atoms—one in the ethyl group and one in the isobutyl group. researchgate.net
The structure of the molecule consists of an ethanol (B145695) backbone, where one of the hydrogens on the nitrogen of ethanolamine (B43304) is substituted with an isobutyl group. The hydrochloride salt is formed by the reaction of the basic nitrogen atom with hydrogen chloride.
The systematic IUPAC name for this compound is 2-(isobutylamino)ethan-1-ol hydrochloride. sigmaaldrich.com It is also known by other synonyms such as 2-(N-isobutylamino)ethanol hydrochloride. Below is a table summarizing its key chemical identifiers and properties.
| Property | Value |
| IUPAC Name | 2-(isobutylamino)ethan-1-ol hydrochloride |
| CAS Number | 245487-94-9 |
| Molecular Formula | C6H16ClNO |
| Molecular Weight | 153.65 g/mol |
| Structure | A secondary amine with an isobutyl group and a hydroxyethyl group, in the form of a hydrochloride salt. |
Research Significance as a Versatile Chemical Entity
The research significance of 2-(Isobutylamino)ethanol hydrochloride lies in its versatility as a chemical building block in organic synthesis. sigmaaldrich.comnih.gov Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com The presence of two distinct reactive sites, the secondary amine and the primary hydroxyl group, allows for a wide range of chemical modifications. This dual functionality enables its use in the synthesis of a variety of more complex molecules with specific and desirable properties.
One of the key applications of secondary amino alcohols, such as 2-(isobutylamino)ethanol, is in the development of cleavable linkers. nih.govresearchgate.net These linkers are crucial in fields like peptide chemistry and drug discovery for applications such as affinity capture and release. nih.govresearchgate.net For instance, secondary amino alcohol-based linkers can be incorporated into peptides and are designed to be cleaved under specific conditions, allowing for the recovery of "hit" sequences in library screening assays. nih.govresearchgate.net The ability to be selectively cleaved makes them superior to more stable linkages in certain research contexts.
The table below summarizes some of the key reactions that this compound can undergo, highlighting its versatility.
| Reaction Type | Functional Group Involved | Potential Products |
| N-Alkylation/N-Acylation | Secondary Amine | Tertiary amines, Amides |
| O-Alkylation/O-Acylation | Hydroxyl Group | Ethers, Esters |
| Oxidation | Hydroxyl Group | Aldehydes, Carboxylic Acids |
| Cyclization | Both Amine and Hydroxyl | Heterocyclic compounds (e.g., oxazolidines) |
Overview of Key Academic Research Domains and Open Questions
The utility of this compound and related secondary amino alcohols extends across several academic research domains. A primary area of application is in medicinal chemistry and drug discovery , where it can serve as a scaffold or intermediate in the synthesis of biologically active compounds. nih.govubc.canih.gov The amino alcohol motif is present in a wide array of pharmaceuticals, and the isobutyl group can influence the lipophilicity and binding characteristics of a target molecule. nih.gov
Another significant research domain is in peptide chemistry and chemical biology , particularly in the design of novel chemical tools. As mentioned, secondary amino alcohols are being explored as traceless, cleavable linkers for solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This allows for the capture and subsequent release of peptides from a solid support or a binding partner without leaving a residual chemical tag, which is highly advantageous for downstream analysis and application. nih.gov
A summary of the key research domains is presented in the table below.
| Research Domain | Application of this compound |
| Medicinal Chemistry | Intermediate for the synthesis of potential therapeutic agents. |
| Peptide Chemistry | Component of cleavable linkers for affinity-based peptide discovery. |
| Organic Synthesis | A versatile building block for constructing complex organic molecules. |
| Materials Science | Precursor for synthesizing functionalized polymers and corrosion inhibitors. |
Despite its utility, there remain open questions and areas for further research. One of the primary challenges is the development of highly efficient and stereoselective synthetic routes to substituted amino alcohols. While methods for the ring-opening of epoxides with amines are common, achieving high regioselectivity and stereocontrol can be challenging, especially with unsymmetrical epoxides. Furthermore, in the context of cleavable linkers, a significant challenge has been the lengthy and complex syntheses required for some linkers, which can limit their widespread use. nih.gov A continuing area of research is therefore the design of new, more easily synthesized cleavable linkers based on the secondary amino alcohol scaffold. nih.govresearchgate.net The exploration of the full potential of this compound and its derivatives in asymmetric catalysis and the synthesis of novel materials also represents an active and promising frontier in chemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-methylpropylamino)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2)5-7-3-4-8;/h6-8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCSKYBVDGOHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245487-94-9 | |
| Record name | Ethanol, 2-[(2-methylpropyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245487-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-methylpropyl)amino]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Pathways Involving 2 Isobutylamino Ethanol Hydrochloride
Direct Synthesis Approaches for 2-(Isobutylamino)ethanol (B100975) Hydrochloride
The direct synthesis of 2-(isobutylamino)ethanol, the free base of the hydrochloride salt, is primarily achieved through two main strategies: the alkylation of ethanolamine (B43304) or the reaction of isobutylamine (B53898) with an epoxide. The final hydrochloride salt is then readily prepared by treating the synthesized free base with hydrochloric acid.
The N-alkylation of primary amines like ethanolamine with alkyl halides is a fundamental method for preparing secondary amines. wikipedia.org However, this reaction presents a significant challenge: the product, a secondary amine, is often more nucleophilic than the primary amine starting material. masterorganicchemistry.com This can lead to over-alkylation, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.comlibretexts.org
To achieve selective N-monoalkylation, careful control of reaction conditions is essential. Strategies include using a large excess of the primary amine to increase the probability of the alkyl halide reacting with it rather than the secondary amine product. The stoichiometry of the reactants and the type of alkyl halide used are critical factors in determining the selectivity of mono-N-alkylation. researchgate.net
A common approach for synthesizing 2-(isobutylamino)ethanol involves the direct reaction of ethanolamine with an isobutyl halide (e.g., isobutyl bromide). The reaction produces the hydrobromide salt of the secondary amine, which can then be neutralized.
Table 1: Comparison of Alkylation Strategies for N-Monoalkylation
| Alkylation Method | Reactants | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Direct Alkylation | Ethanolamine, Isobutyl Bromide | Heating, often with a base to neutralize HX byproduct | Straightforward, uses common reagents | Poor selectivity, risk of over-alkylation to tertiary amines and quaternary salts. masterorganicchemistry.comlibretexts.org |
| Ring-opening of Epoxides | Isobutylamine, Ethylene (B1197577) Oxide (Oxirane) | Methanol (B129727) solvent, low to ambient temperature (-65 to 20 °C). lookchem.com | High yield and selectivity for the desired product. lookchem.com | Requires handling of ethylene oxide, a toxic and flammable gas. |
Another highly effective and widely used method for producing N-alkylethanolamines is the reaction between a primary amine and an epoxide. wikipedia.org For the synthesis of 2-(isobutylamino)ethanol, this involves the nucleophilic attack of isobutylamine on the carbon atom of ethylene oxide (oxirane). This reaction is highly regioselective and typically provides the desired product in good yield without the issue of over-alkylation. One documented synthesis route reports a yield of 78% by reacting isobutylamine with oxirane in methanol at temperatures ranging from -65 to 20 °C over 14 hours. lookchem.com
Catalytic hydrogenation offers an alternative and often cleaner route to N-alkylated amines, falling under the category of reductive amination. This method typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then hydrogenated in the presence of a catalyst to yield the target amine.
For the synthesis of 2-(isobutylamino)ethanol, this could involve the reductive amination of isobutyraldehyde (B47883) with ethanolamine. The initial reaction forms a Schiff base (imine), which is subsequently reduced to the secondary amine.
A related strategy is the direct catalytic hydrogenation of a pre-formed Schiff base. For instance, chiral 1,2-amino alcohol derivatives have been successfully synthesized by the catalytic hydrogenation of their corresponding Schiff bases over a palladium on carbon (Pd/C) catalyst. mtak.hu This process can be carried out under mild conditions, such as atmospheric pressure and room temperature, and in various solvents. mtak.hu The choice of catalyst is crucial, with common options including palladium, platinum, and nickel-based catalysts, which are known to be effective in hydrogenation reactions. sciopen.com
Table 2: Catalysts and Conditions for Reductive Amination/Hydrogenation
| Substrate Type | Catalyst | Typical Conditions | Product Type | Reference Finding |
|---|---|---|---|---|
| Schiff Base (from amine + aldehyde) | Palladium on Carbon (Pd/C) | H2 gas, atmospheric pressure, room temperature, various solvents (e.g., toluene (B28343), methanol). mtak.hu | Secondary Amine | Efficient for synthesizing chiral amino alcohols from their Schiff bases. mtak.hu |
| Unsaturated Organic Molecules | Palladium on Alumina (Pd/Al2O3) | High H2 pressure (e.g., 70 bar), elevated temperature. mdpi.com | Saturated/Reduced Molecule | Used for chemical hydrogen storage materials. mdpi.com |
| Terminal Alkynes | N-doped Graphene Encapsulated Nickel (Ni@N/C) | Optimized conditions for selective hydrogenation. sciopen.com | Terminal Alkenes (Semi-hydrogenation) | Demonstrates high selectivity and conversion for challenging substrates. sciopen.com |
Derivatization and Functionalization Reactions
The bifunctional nature of 2-(isobutylamino)ethanol, containing both a secondary amine and a primary hydroxyl group, allows for a wide array of derivatization and functionalization reactions.
The primary hydroxyl group of 2-(isobutylamino)ethanol can be readily esterified to form various esters. This reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride. google.com The secondary amine is often protonated (e.g., by using the hydrochloride salt) to prevent it from competing with the hydroxyl group as a nucleophile.
A notable example of this reaction is the synthesis of Butethamine, also known as 2-(isobutylamino)ethyl p-aminobenzoate. nist.gov This compound is formed by the esterification of 2-(isobutylamino)ethanol with 4-aminobenzoyl chloride or by transesterification. Such esterification reactions can be performed by heating the amino alcohol with the corresponding acid chloride in a suitable solvent like toluene or pyridine. google.com
Table 3: Examples of Esterification Reactions
| Acylating Agent | Reactant | Product | Significance |
|---|---|---|---|
| 4-Aminobenzoyl chloride | 2-(Isobutylamino)ethanol | 2-(Isobutylamino)ethyl 4-aminobenzoate (B8803810) (Butethamine). nist.gov | Synthesis of a local anesthetic. |
| 1-Phenyl-1-cyclopentanecarbonyl chloride | 2-(2-Diethylaminoethoxy)-ethanol | 2-(2-Diethylaminoethoxy)-ethyl 1-phenyl-1-cyclopentanecarboxylate. google.com | Preparation of spasmolytic agents. google.com |
The secondary amine in 2-(isobutylamino)ethanol is a nucleophilic center and can participate in several characteristic reactions of amines. libretexts.org
N-Alkylation: The amine can react further with alkyl halides to produce tertiary amines. If an excess of the alkylating agent is used, this can proceed to form a quaternary ammonium salt through the Menshutkin reaction. wikipedia.org
Acylation: Reaction with acid chlorides or acid anhydrides leads to the formation of N,N-disubstituted amides. This acylation is typically rapid and gives high yields. libretexts.org
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.org
Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates. This acid-catalyzed reversible reaction involves the loss of water. libretexts.org
These reactions allow for the introduction of a wide variety of functional groups, enabling the synthesis of complex molecules from the 2-(isobutylamino)ethanol scaffold.
While 2-(isobutylamino)ethanol itself is an achiral molecule, its structure serves as a backbone for the synthesis of chiral derivatives. Introducing stereocenters can be achieved by modifying the ethanol (B145695) or isobutyl portions of the molecule. The field of asymmetric synthesis provides several strategies to achieve stereocontrol.
Use of Chiral Starting Materials: One approach is to start with a chiral precursor, such as an optically pure amino alcohol or epoxide. For example, the synthesis of chiral morpholine (B109124) derivatives has been achieved through the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info
Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in a reaction. For instance, the asymmetric copper-catalyzed cyclizative aminoboration has been used to synthesize chiral piperidine (B6355638) and tetrahydroisoquinoline derivatives with high enantioselectivity. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction.
These methodologies are crucial for producing enantiomerically pure compounds, which is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy and function. researchgate.net
Mechanistic Investigations of 2-(Isobutylamino)ethanol Hydrochloride Reactions
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions involving 2-(isobutylamino)ethanol can proceed at the carbon atom bearing the hydroxyl group. The hydroxyl group itself is a poor leaving group, and therefore, its conversion to a better leaving group is a prerequisite for substitution to occur. This is typically achieved through protonation of the alcohol in acidic media or by converting the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) or a halide.
The reaction mechanism can follow either a bimolecular (SN2) or a unimolecular (SN1) pathway, depending on the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. lookchem.commdpi.com For a primary alcohol like 2-(isobutylamino)ethanol, the SN2 mechanism is generally favored. libretexts.orglibretexts.org
In an SN2 pathway, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
Table 1: Representative Conditions for Nucleophilic Substitution of Amino Alcohols
| Substrate Analogue | Reagent | Nucleophile | Solvent | Product | Mechanism |
| N-Benzylethanolamine | Thionyl Chloride (SOCl₂) | Cl⁻ | Chloroform | N-Benzyl-2-chloroethylamine | SNi-like |
| (R)-2-aminobutan-1-ol | PBr₃ | Br⁻ | Diethyl ether | (R)-1-bromo-2-aminobutane | SN2 |
| N-Methyl-2-aminoethanol | Methanesulfonyl chloride, Et₃N | Cl⁻ | Dichloromethane | N-Methyl-2-chloroethylamine | SN2 |
This table presents data for analogous compounds to illustrate typical nucleophilic substitution pathways.
Cyclization Reactions and Heterocyclic Compound Formation
The bifunctional nature of 2-(isobutylamino)ethanol makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably substituted morpholines and oxazolidines. These intramolecular cyclization reactions are of significant interest in medicinal and materials chemistry.
Formation of Morpholines:
Substituted morpholines can be synthesized from 2-(isobutylamino)ethanol through several routes. One common method involves the reaction with a suitable dielectrophile. For instance, reaction with a 1,2-dihaloethane or a related equivalent can lead to the formation of N-isobutylmorpholine. The mechanism involves two successive intermolecular nucleophilic substitution reactions.
More advanced methods include palladium-catalyzed carboamination reactions. nih.govsemanticscholar.orgnih.gov In these processes, an unsaturated derivative of the amino alcohol undergoes a palladium-catalyzed intramolecular cyclization with an aryl or vinyl halide. The mechanism involves the formation of a palladium-amido complex, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the heterocyclic product. nih.gov
Formation of Oxazolidines:
Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are typically formed through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. mdpi.comnih.govscirp.org The reaction of 2-(isobutylamino)ethanol with an aldehyde proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the oxazolidine (B1195125) ring. mdpi.comnih.gov This reaction is often catalyzed by acid. scirp.org The formation of the oxazolidine can be reversible, and the stability of the product depends on the nature of the aldehyde or ketone used. mdpi.com
Table 2: Cyclization Reactions for Heterocyclic Compound Formation
| Starting Material | Reagent(s) | Heterocyclic Product | Catalyst/Conditions | Mechanistic Pathway |
| N-Substituted aminoethanol | Aldehyde | Oxazolidine | Acid catalyst, Dean-Stark trap | Hemiaminal formation followed by intramolecular cyclization |
| N-Allyl-2-aminoethanol derivative | Aryl bromide | Morpholine derivative | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Palladium-catalyzed carboamination |
| N-Substituted aminoethanol | Ethylene sulfate, tBuOK | Morpholine derivative | - | Intramolecular SN2 cyclization |
This table provides examples of cyclization reactions involving amino alcohol precursors to form heterocyclic structures.
Oxidation and Reduction Transformations
Oxidation:
The primary alcohol group in 2-(isobutylamino)ethanol can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The secondary amine group can also undergo oxidation, but selective oxidation of the alcohol is often achievable.
Mild oxidizing agents, such as those used in the Swern or Dess-Martin periodinane oxidations, can convert the primary alcohol to an aldehyde, yielding 2-(isobutylamino)acetaldehyde. acs.org Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid, forming 2-(isobutylamino)acetic acid. nih.gov The mechanism of these oxidations generally involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an elimination step. nih.gov
Table 3: Oxidation of Amino Alcohols
| Substrate Analogue | Oxidizing Agent | Product | Key Features |
| N-Boc-2-aminoethanol | Dess-Martin Periodinane | N-Boc-2-aminoacetaldehyde | Mild conditions, high yield of aldehyde |
| N-Benzylethanolamine | Trichloroisocyanuric acid/TEMPO | N-Benzyl-2-aminoacetaldehyde | Chemoselective for primary alcohol |
| 2-Aminoethanol | KMnO₄, H₂SO₄ | Glycine (after workup) | Strong oxidation to carboxylic acid |
This table illustrates common oxidation reactions of amino alcohols, showcasing the formation of aldehydes and carboxylic acids.
Reduction:
Reduction reactions involving 2-(isobutylamino)ethanol are less common as the functional groups are already in a reduced state. However, if the compound is first converted into a heterocyclic derivative, such as an oxazolidine, reduction of this heterocycle can be performed. For example, the reduction of an oxazolidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This process would cleave the C-O bond of the ring, leading back to a substituted amino alcohol. The specific outcome of the reduction would depend on the substituents on the oxazolidine ring. The reduction of oxazaborolidines, formed in situ from amino alcohols, is a key step in the catalytic asymmetric reduction of ketones. mdpi.com
State of the Art Spectroscopic and Crystallographic Characterization of 2 Isobutylamino Ethanol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 2-(Isobutylamino)ethanol (B100975) hydrochloride can be achieved. Due to the limited availability of direct experimental spectra for the hydrochloride salt, the following analysis is based on the expected spectral characteristics derived from its free base, 2-(Isobutylamino)ethanol, and principles of NMR theory. The protonation of the amino group to form the hydrochloride salt is anticipated to induce significant downfield shifts for the protons and carbons near the nitrogen atom due to the deshielding effect of the positive charge.
The ¹H NMR spectrum of 2-(Isobutylamino)ethanol hydrochloride is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The isobutyl group will present a characteristic set of signals: a doublet for the six methyl protons (H-1'), a nonet or multiplet for the methine proton (H-2'), and a doublet for the methylene (B1212753) protons adjacent to the nitrogen (H-1). The ethanol (B145695) backbone will show two triplets for the two methylene groups (H-2 and H-3). Upon formation of the hydrochloride salt, the protons on the nitrogen and the adjacent methylene groups (H-1 and H-2) would experience a notable downfield shift. The hydroxyl proton (OH) signal may be broad and its chemical shift can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH(CH₃)₂ | ~1.0 | Doublet | ~6.8 |
| -CH(CH₃)₂ | ~2.1 | Multiplet | - |
| -CH₂-NH₂⁺- | ~3.0 | Doublet | ~7.0 |
| -NH₂⁺-CH₂- | ~3.3 | Triplet | ~5.5 |
| -CH₂-OH | ~3.9 | Triplet | ~5.5 |
| -OH | Variable | Singlet (broad) | - |
Note: Predicted values are based on analogous compounds and are subject to solvent effects.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The isobutyl group will show signals for the two equivalent methyl carbons, the methine carbon, and the methylene carbon attached to the nitrogen. The ethanol portion will display signals for the two methylene carbons. Similar to the ¹H NMR, the carbons alpha and beta to the protonated nitrogen (C-1 and C-2) are predicted to be shifted downfield compared to the free base.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)₂ | ~19.5 |
| -CH(CH₃)₂ | ~26.0 |
| -CH₂-NH₂⁺- | ~58.0 |
| -NH₂⁺-CH₂- | ~48.0 |
Note: Predicted values are based on analogous compounds and are subject to solvent effects.
Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of protons within the molecule. Cross-peaks would be observed between the protons of the isobutyl group, showing the coupling between the methyl protons (H-1') and the methine proton (H-2'), and between the methine proton and the adjacent methylene protons (H-1). Similarly, correlations would be seen between the two methylene groups of the ethanol backbone (H-2 and H-3).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HMQC or HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For instance, the signal for the methyl protons (~1.0 ppm) would correlate with the methyl carbon signal (~19.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the methylene protons of the isobutyl group (H-1) and the carbons of the ethanol backbone (C-2), and vice versa, unequivocally establishing the N-alkylation site.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.
The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad and strong band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the secondary ammonium (B1175870) group (R₂NH₂⁺) would appear as a broad band in the 2400-2800 cm⁻¹ region, a characteristic feature of amine salts. C-H stretching vibrations of the isobutyl and ethanol moieties would be observed around 2850-3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range, and the C-O stretching vibration would appear as a strong band around 1050-1150 cm⁻¹.
Table 3: Key Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200-3500 | Strong, Broad |
| N-H Stretch (Ammonium) | 2400-2800 | Broad |
| C-H Stretch | 2850-3000 | Medium-Strong |
| N-H Bend (Ammonium) | 1500-1600 | Medium |
| C-O Stretch | 1050-1150 | Strong |
Raman spectroscopy, being complementary to FTIR, provides further insight into the molecular structure, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-C skeletal vibrations of the isobutyl group would also give rise to characteristic signals in the fingerprint region (400-1500 cm⁻¹). While the O-H stretch is typically a weak band in Raman spectroscopy, the N-H stretching of the ammonium group might be observable. The C-N and C-O stretching vibrations would also be present, providing complementary information to the FTIR data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its exact mass with a high degree of accuracy. For this compound, with a chemical formula of C₆H₁₆ClNO, the theoretical exact mass can be calculated. This calculated mass would then be compared against the experimentally determined value from an HRMS instrument.
However, specific experimental HRMS data, including the measured accurate mass and the resulting elemental composition confirmation for the protonated molecule [M+H]⁺ of 2-(Isobutylamino)ethanol, is not available in published scientific literature. Such data would be essential for unequivocally confirming its molecular formula and purity.
Table 1: Theoretical Mass Calculation for 2-(Isobutylamino)ethanol Cation
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [C₆H₁₆NO]⁺ | C₆H₁₆NO | 118.1226 |
Note: This table represents the theoretical mass of the organic cation. In a typical HRMS experiment of the hydrochloride salt, this cation would be observed.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique would be invaluable for elucidating the precise solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study would provide detailed information about the crystal lattice of this compound. This includes the determination of its crystal system, space group, and the dimensions of the unit cell. Unfortunately, no published studies containing the crystallographic data for this specific compound could be located. Therefore, the parameters listed in the table below are placeholders to illustrate the type of data that would be obtained from such an analysis.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational Chemistry and Theoretical Modeling of 2 Isobutylamino Ethanol Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and other properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and determining the electronic properties of molecules like 2-(Isobutylamino)ethanol (B100975) hydrochloride. sharif.edunih.gov
For 2-(Isobutylamino)ethanol hydrochloride, the protonation of the amino group is a key feature. DFT would be used to model the geometry of the protonated amine, the isobutyl group, and the ethanol (B145695) backbone. The calculations would reveal bond lengths, bond angles, and dihedral angles of the most stable conformation. The presence of the chloride counter-ion and its interaction with the protonated amine would also be a critical aspect of the electronic structure analysis.
Table 1: Representative DFT-Calculated Structural Parameters for a Protonated Amino Alcohol (Note: This data is illustrative for a related protonated amino alcohol and not specific to this compound, as such specific data is not readily available in published literature.)
| Parameter | Value |
|---|---|
| N-H Bond Length (Å) | 1.03 |
| C-N Bond Length (Å) | 1.50 |
| C-O Bond Length (Å) | 1.43 |
| N-C-C Bond Angle (°) | 112 |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of molecular properties. researchgate.net For this compound, ab initio calculations would be employed to determine properties such as dipole moment, polarizability, and thermodynamic properties like enthalpy of formation. nih.gov These calculations provide a rigorous theoretical benchmark for understanding the molecule's behavior.
The vibrational frequencies of a molecule correspond to the different modes of atomic motion. Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations would help in identifying characteristic vibrational modes, such as the N-H stretch of the protonated amine, the O-H stretch of the alcohol, and various C-H and C-N stretching and bending modes. sapub.orgnih.gov
Conformational analysis is crucial for flexible molecules like this compound. By rotating the single bonds, numerous conformers can be generated. Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures. researchgate.net For a similar molecule, 2-isopropylaminoethanol, computational studies have shown that the most stable conformers are often stabilized by intramolecular hydrogen bonds, for instance between the hydroxyl group and the amino nitrogen. researchgate.net In the case of the hydrochloride salt, the protonation of the nitrogen atom would likely favor conformations where the protonated amine group can interact with the chloride ion and where intramolecular hydrogen bonding might occur between the hydroxyl hydrogen and the nitrogen or the chloride ion.
Reactivity and Stability Assessments
Computational methods are also invaluable for assessing the chemical reactivity and stability of molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, while the LUMO will be on the electron-deficient regions. The protonation of the amino group would significantly lower the energy of the orbitals associated with the nitrogen atom. DFT calculations can provide precise energies of these orbitals and a visualization of their spatial distribution.
Table 2: Representative FMO Properties for a Protonated Amino Compound (Note: This data is illustrative and not specific to this compound.)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -8.5 |
| LUMO Energy | 1.2 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and intramolecular interactions. researchgate.net It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions and hydrogen bonding. nih.govbohrium.com
In this compound, NBO analysis would be crucial for understanding the nature and strength of intramolecular hydrogen bonds. For instance, an interaction between the lone pair of the hydroxyl oxygen (donor) and the antibonding orbital of an N-H bond (acceptor) would indicate an O-H···N type of hydrogen bond. The second-order perturbation energy (E(2)) from NBO analysis quantifies the strength of these donor-acceptor interactions. sharif.edu In the protonated form, interactions involving the N-H+ group and the hydroxyl group, as well as with the chloride anion, would be of significant interest.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-isopropylaminoethanol |
Molecular Modeling and Simulation
Computational studies, including molecular modeling and simulation, provide deep insights into the behavior of molecules at an atomic level. For this compound, these techniques can elucidate its structural flexibility, energetic landscapes, and interactions with different environments. Such understanding is crucial for predicting its physicochemical properties and potential applications.
Conformational Space Exploration
The exploration of the conformational space of this compound is fundamental to understanding its three-dimensional structure and flexibility. This process involves identifying the various spatial arrangements of its atoms (conformers) and determining their relative stabilities. Due to the presence of several rotatable single bonds—specifically the C-C and C-N bonds in the isobutyl group and the C-C, C-N, and C-O bonds in the ethanolamine (B43304) backbone—the molecule can adopt numerous conformations.
Theoretical studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to perform a potential energy surface (PES) scan. This involves systematically rotating specific dihedral angles and calculating the energy at each step to identify low-energy, stable conformers.
Key rotatable bonds that define the conformational landscape include:
τ1 (C-C-N-C): Rotation around the bond connecting the isobutyl group to the nitrogen atom.
τ2 (C-N-C-C): Rotation around the N-CH2 bond of the ethanolamine moiety.
τ3 (N-C-C-O): Rotation around the C-C bond of the ethanolamine moiety, which is critical for determining the orientation of the hydroxyl group relative to the amino group.
Studies have shown that intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom's lone pair (or the chloride ion in the hydrochloride salt) plays a significant role in stabilizing certain conformations. The most stable conformers are often those that maximize these favorable intramolecular interactions while minimizing steric hindrance between the bulky isobutyl group and the ethanolamine backbone.
Table 1: Calculated Relative Energies of Stable Conformers of 2-(Isobutylamino)ethanol Note: This table represents hypothetical data based on typical findings for similar amino alcohols, as specific experimental or computational studies on this exact hydrochloride salt are not widely published.
| Conformer | Dihedral Angle (τ3, N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A | ~60° (gauche) | 0.00 | Strong O-H···N hydrogen bond |
| B | ~180° (anti) | 1.5 - 2.5 | Extended, less stable conformation |
| C | ~-60° (gauche) | 0.10 | Strong O-H···N hydrogen bond |
Molecular Dynamics Simulations in Different Environments
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in various environments, such as in a vacuum, in aqueous solution, or at interfaces.
In a Vacuum: Simulations in a vacuum are often used to study the intrinsic dynamics of a single molecule, free from intermolecular interactions. These simulations can provide further insight into the conformational flexibility and the energy barriers between different conformers identified during conformational space exploration.
In Aqueous Solution: Simulating the molecule in an explicit water environment is crucial for understanding its behavior in biological or industrial contexts. In water, the protonated amine and the hydroxyl group of this compound form strong hydrogen bonds with surrounding water molecules. The chloride counter-ion also becomes solvated. These interactions with water compete with and disrupt the intramolecular hydrogen bonds observed in the gas phase, leading to a different distribution of conformers. The isobutyl group, being hydrophobic, influences the local water structure.
MD simulations can quantify various properties, including:
Radial Distribution Functions (RDFs): To describe the probability of finding a water molecule at a certain distance from specific atoms (e.g., the nitrogen or oxygen atom), revealing the structure of the solvation shells.
Hydrogen Bond Lifetimes: To quantify the dynamics of hydrogen bonding between the solute and solvent.
Table 2: Summary of Hypothetical MD Simulation Parameters for this compound in Water This table illustrates typical parameters for such a simulation.
| Parameter | Value | Description |
| System Composition | 1 molecule of compound, ~2000 water molecules | Represents a dilute aqueous solution. |
| Force Field | CHARMM36 / AMBER | A set of parameters to describe the potential energy of the system. |
| Simulation Box | Cubic, 40 Å x 40 Å x 40 Å | Periodic boundary conditions are applied. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns | The duration over which the system's trajectory is calculated. |
These simulations would likely show that in an aqueous environment, the molecule adopts a more extended range of conformations compared to the gas phase due to the dynamic interplay of solute-water hydrogen bonds replacing the stable intramolecular ones.
Advanced Applications of 2 Isobutylamino Ethanol Hydrochloride in Chemical Systems
Role as an Organic Building Block in Complex Molecular Synthesis
The bifunctional nature of 2-(Isobutylamino)ethanol (B100975) hydrochloride makes it a significant organic building block for the construction of more complex molecular architectures. Its amine and hydroxyl groups offer two reactive centers that can be selectively functionalized, allowing for the stepwise and controlled assembly of intricate chemical structures.
Precursor in Diverse Organic Transformations
As a precursor, 2-(Isobutylamino)ethanol hydrochloride can participate in a wide array of organic reactions. The secondary amine can undergo N-alkylation, acylation, and arylation, while the hydroxyl group can be subjected to esterification, etherification, and oxidation. This dual reactivity allows it to be a starting point for the synthesis of a variety of more complex molecules, including substituted morpholines and other heterocyclic compounds. For instance, amino alcohols are key starting materials for the synthesis of morpholine (B109124) rings through intramolecular cyclization reactions.
The general synthetic utility of amino alcohols as building blocks is well-established, providing access to a range of compounds, including those with potential biological activity. Their application in multicomponent reactions further expands their utility, enabling the efficient construction of complex molecules in a single step.
Scaffolding for Novel Chemical Compound Libraries
In the field of medicinal chemistry and drug discovery, molecular scaffolds form the core structure of a series of related compounds. The structure of 2-(Isobutylamino)ethanol provides a flexible scaffold that can be systematically modified to generate libraries of novel chemical entities. By functionalizing either the amino or the hydroxyl group, or both, a diverse set of derivatives can be synthesized. This approach is central to combinatorial chemistry, where large libraries of compounds are created and screened for biological activity against various therapeutic targets.
The use of amino alcohol-based building blocks is a common strategy in the design of such libraries, as they provide a robust framework with multiple points for diversification. This allows for the exploration of a wide chemical space to identify lead compounds in drug discovery programs.
Catalysis and Ligand Design
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them excellent donor atoms for coordination to metal centers. This property is exploited in the design of ligands for transition metal catalysts, which are crucial in a vast number of chemical transformations.
Coordination Chemistry and Metal Complexation Studies
2-(Isobutylamino)ethanol can act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. The study of the coordination chemistry of such amino alcohol ligands with various transition metals, such as copper(II), manganese(II), and rhodium(I), is an active area of research. The isobutyl group on the nitrogen atom can influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity and stability.
The synthesis and structural characterization of these metal complexes are typically carried out using techniques such as X-ray crystallography and various spectroscopic methods. For example, studies on copper(II) complexes with N,O-donor ligands have provided insights into their coordination geometries and electronic structures.
Development of Ligands for Homogeneous and Heterogeneous Catalysis
Ligands derived from amino alcohols have been successfully employed in a range of catalytic reactions. For instance, chiral amino alcohol ligands are widely used in asymmetric catalysis, such as the enantioselective addition of organozinc reagents to aldehydes. While 2-(Isobutylamino)ethanol is not chiral itself, it can be a component of more complex chiral ligands.
Furthermore, manganese complexes with amino alcohol-derived ligands have been investigated as catalysts for oxidation reactions, mimicking the active sites of certain metalloenzymes. In the field of hydroformylation, rhodium complexes with amine-containing ligands have been studied for their ability to catalyze the conversion of olefins to aldehydes. The specific steric and electronic environment provided by the isobutylamino)ethanol ligand can influence the activity and selectivity of the catalytic system.
Carbon Capture and Utilization (CCU) Research
Aqueous solutions of alkanolamines are the most mature technology for the post-combustion capture of carbon dioxide (CO2) from flue gas streams. Secondary amines, such as 2-(Isobutylamino)ethanol, are of particular interest due to their favorable balance of reactivity, absorption capacity, and regeneration energy requirements.
2 R¹R²NH + CO₂ ⇌ R¹R²NCOO⁻ + R¹R²NH₂⁺
where R¹ is the isobutyl group and R² is the 2-hydroxyethyl group.
Research in this area focuses on comparing the performance of different alkanolamines to identify optimal solvents for CO2 capture. Key performance indicators include CO2 absorption capacity, rate of absorption, and the energy required for solvent regeneration. While specific data for 2-(Isobutylamino)ethanol is not widely published, studies on structurally similar secondary amines provide valuable insights into its potential performance.
Below is a comparative table of CO2 absorption capacities for various secondary alkanolamines, which helps to contextualize the expected performance of 2-(Isobutylamino)ethanol.
| Amine | CO2 Loading (mol CO2/mol amine) | Temperature (°C) | CO2 Partial Pressure (kPa) | Reference |
| 2-(Methylamino)ethanol | ~0.5 | 50-60 | Atmospheric | |
| 2-(Ethylamino)ethanol | ~0.5 | 50-60 | Atmospheric | |
| 2-(Isopropylamino)ethanol | ~0.5 | 50-60 | Atmospheric | |
| 2-(Butylamino)ethanol | ~0.5 | 50-60 | Atmospheric | |
| Diethanolamine (DEA) | ~0.4-0.5 | 40 | 15 |
Note: The CO2 loading capacity for secondary amines theoretically approaches 0.5 mol of CO2 per mole of amine due to the carbamate (B1207046) formation mechanism.
Investigation as a Sterically Hindered Amine for CO2 Absorption
The primary advantage of sterically hindered amines in CO2 absorption lies in their reaction mechanism. Unlike primary amines such as monoethanolamine (MEA), which readily form stable carbamates, the bulky alkyl group in SHAs makes the resulting carbamate less stable. researchgate.net This instability facilitates the hydrolysis of the carbamate to form bicarbonate, which is a key advantage for industrial applications. researchgate.netcollectionscanada.gc.ca
The reaction stoichiometry for SHAs can theoretically approach a 1:1 molar ratio of CO2 to amine, whereas non-hindered primary amines are typically limited to a 1:2 ratio (one mole of CO2 reacts with two moles of amine) due to the formation of stable carbamates. researchgate.net This higher theoretical loading capacity means that less solvent volume is required to capture the same amount of CO2, potentially reducing the size of equipment and the amount of solvent needed.
Furthermore, the lower stability of the carbamate intermediate means that less energy is required to break the amine-CO2 bond during the solvent regeneration step. collectionscanada.gc.ca This reduced regeneration energy is a significant driver of research into SHAs, as the energy cost of stripping CO2 from the solvent is a major operational expense in conventional carbon capture processes. researchgate.net Sterically hindered amines are also noted for having greater resistance to thermal and oxidative degradation compared to conventional amines. collectionscanada.gc.ca
| Feature | Conventional Primary Amines (e.g., MEA) | Sterically Hindered Amines (e.g., 2-(Isobutylamino)ethanol) |
| Reaction Product | Forms stable carbamates | Forms unstable carbamates that hydrolyze to bicarbonate researchgate.net |
| Theoretical CO2 Loading | 0.5 (mol CO2 / mol amine) | Approaches 1.0 (mol CO2 / mol amine) kaist.ac.kr |
| Reaction Kinetics | Generally fast | Generally slower than primary amines collectionscanada.gc.ca |
| Regeneration Energy | High | Lower, due to unstable carbamate intermediate researchgate.net |
| Degradation | More susceptible to oxidative and thermal degradation | More resistant to degradation collectionscanada.gc.ca |
Thermodynamics and Kinetics of CO2 Absorption/Desorption with this compound
The efficiency of a CO2 capture process is governed by both thermodynamic and kinetic parameters. While specific experimental data for 2-(isobutylamino)ethanol is not extensively available in published literature, the key parameters for its evaluation can be understood by comparing them to well-studied amine systems. nih.gov
Thermodynamics: The primary thermodynamic parameter is the heat of absorption (ΔHabs), which is the energy released during the exothermic reaction between CO2 and the amine. researchgate.net A moderate heat of absorption is desirable. If it is too low, the driving force for absorption is weak; if it is too high, the energy required for the reverse reaction (desorption or regeneration) becomes excessive. For comparison, the heat of absorption for 30 wt% MEA is approximately 84 kJ/mol CO2, while for the sterically hindered amine 2-amino-2-methyl-1-propanol (B13486) (AMP), it is lower, around 70 kJ/mol CO2 under high loading conditions. researchgate.netmdpi.com It is expected that 2-(isobutylamino)ethanol, as an SHA, would also exhibit a relatively low heat of absorption.
Kinetics: The kinetics determine the rate at which CO2 is absorbed. This is crucial for designing absorber columns, as a faster reaction rate means a smaller and more cost-effective unit can be used. researchgate.net Sterically hindered amines generally exhibit slower reaction kinetics compared to primary amines like MEA due to the physical obstruction from the bulky alkyl group. collectionscanada.gc.ca However, this slower rate can often be offset by blending the SHA with a faster amine, known as an activator or promoter, to create an optimized solvent system. researchgate.net
| Parameter | Description | Typical Value for 30% MEA | Significance for CO2 Capture |
| Heat of Absorption (ΔHabs) | Energy released upon CO2 absorption. | ~84 kJ/mol CO2 researchgate.net | Directly impacts the energy required for solvent regeneration; lower is often better. mdpi.com |
| Cyclic Capacity | The difference in CO2 loading between the rich (CO2-loaded) and lean (regenerated) solvent. | ~0.4-0.5 mol CO2/mol amine | Determines the solvent circulation rate and associated energy consumption. |
| Absorption Rate | The speed of the chemical reaction between CO2 and the amine. | High | Influences the size and efficiency of the absorber column. researchgate.net |
| Activation Energy (Ea) of Desorption | The minimum energy required to initiate the release of CO2 from the solvent. | Varies, often >80 kJ/mol mdpi.com | A key factor in the thermal energy demand of the regeneration process. |
Integration into Amine-Functionalized Materials for CO2 Separation
To overcome issues associated with liquid amine systems, such as solvent volatility, equipment corrosion, and high energy consumption, researchers are increasingly focused on integrating amines into solid porous materials. ipcc.ch This approach involves immobilizing amine molecules onto the surface or within the pores of a solid support, such as silica, alumina, or carbon-based materials.
Amine functionalization can be achieved through two primary methods:
Impregnation (Wet Method): The porous support is soaked in a solution containing the amine, which is then physically adsorbed onto the surface after the solvent is evaporated.
Covalent Anchoring: The amine is chemically bonded to the support material, creating a more stable and durable sorbent.
By integrating an amine like 2-(isobutylamino)ethanol into a solid support, its high CO2 capacity and favorable thermodynamic properties could be combined with the advantages of a solid sorbent system. These benefits include reduced energy for regeneration (as only the solid material is heated, not a large volume of water), elimination of solvent loss through vaporization, and easier handling of the material.
Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry encourage the development of products and processes that reduce or eliminate the use and generation of hazardous substances. 2-(Isobutylamino)ethanol has potential applications in this area, particularly in the development of novel solvent systems and more environmentally benign synthetic pathways.
Application in Switchable-Hydrophilicity Solvent (SHS) Systems
Switchable-hydrophilicity solvents (SHSs) are a class of "smart" solvents that can reversibly change their miscibility with water in response to a trigger. rsc.org Certain amines, including secondary amines, can function as SHSs. rsc.org In its neutral form, an amine like 2-(isobutylamino)ethanol is largely hydrophobic and immiscible with water. However, when CO2 is bubbled through the water-amine mixture, it reacts with the amine to form an ammonium (B1175870) bicarbonate salt. researchgate.net This ionic salt is hydrophilic and readily dissolves in water, causing the two previously separate layers to become one homogenous phase.
The switching process is reversible. By bubbling an inert gas like nitrogen or argon through the solution or by heating it, the CO2 is removed, the equilibrium shifts, and the amine reverts to its neutral, hydrophobic state, causing it to phase-separate from the water. rsc.org
This technology has significant green chemistry implications. For example, an SHS can be used to extract an oily product from a reaction mixture. Afterwards, instead of using energy-intensive distillation to remove the solvent, carbonated water can be added to switch the solvent to its hydrophilic form, allowing it to be easily washed away from the product. The solvent can then be recovered from the water by removing the CO2 trigger. noaa.gov This avoids the need for volatile organic compounds and reduces energy consumption. rsc.org
Environmentally Benign Synthetic Routes and Reaction Media
The development of sustainable synthetic methods is a core tenet of green chemistry. The conventional synthesis of 2-(isobutylamino)ethanol involves the reaction of isobutylamine (B53898) with ethylene (B1197577) oxide. From a green chemistry perspective, this reaction is highly atom-efficient, as it is an addition reaction where all atoms from the reactants are incorporated into the final product.
However, ethylene oxide is a highly reactive and hazardous substance. Research into greener chemical syntheses often focuses on using less hazardous starting materials, employing renewable feedstocks, and utilizing catalytic processes that can be reused. nih.govnih.gov While specific green routes for 2-(isobutylamino)ethanol are not widely documented, general strategies in green chemistry, such as biocatalysis or the use of bio-based starting materials, represent potential avenues for future development. researchgate.netmdpi.com The use of the compound itself as a reaction medium, particularly in its role as an SHS, aligns with the green chemistry principle of designing safer solvents and reducing energy-intensive separation steps.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Catalytic Applications
The synthesis of amino alcohols is a cornerstone of organic chemistry, with continuous development of more efficient and selective methods. For 2-(isobutylamino)ethanol (B100975), the traditional synthesis likely involves the reaction of isobutylamine (B53898) with ethylene (B1197577) oxide. However, future research could explore more sophisticated and sustainable synthetic strategies.
Novel Synthetic Pathways: Modern synthetic organic chemistry offers several avenues for the novel synthesis of 2-(isobutylamino)ethanol that could offer improvements in yield, stereoselectivity, and environmental impact. For instance, the development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines presents a new pathway for creating chiral β-amino alcohols. westlake.edu.cn This methodology could be adapted to produce enantiomerically pure forms of 2-(isobutylamino)ethanol, which would be crucial for applications in pharmaceuticals or as chiral ligands in asymmetric catalysis. westlake.edu.cn Another promising approach is the use of biocatalysis, employing enzymes to carry out the synthesis under mild conditions, potentially offering high selectivity and reducing the use of hazardous reagents. The use of greener solvents and catalytic systems, such as those derived from biomass, could also be explored to enhance the sustainability of its production. researchgate.net
Catalytic Applications: The structural features of 2-(isobutylamino)ethanol, specifically the secondary amine and hydroxyl groups, suggest its potential as a catalyst or ligand in various chemical transformations. Secondary amines are known to be effective organocatalysts, for example, in enamine-mediated synthesis. researchgate.netresearchgate.net Future studies could investigate the use of 2-(isobutylamino)ethanol as a catalyst in reactions such as aldol (B89426) condensations or Michael additions. Furthermore, as a bidentate ligand, it could coordinate with metal centers to form catalysts for a range of reactions, including cross-coupling and hydrogenation. The performance of such catalysts could be fine-tuned by modifying the isobutyl group or the ethanol (B145695) backbone. nih.gov Research into its application as a ligand for transition-metal catalysts could open up new possibilities in fields such as polymer synthesis and fine chemical production. nih.gov
Advanced Spectroscopic Characterization under Non-Standard Conditions
While standard spectroscopic data for 2-(isobutylamino)ethanol and its hydrochloride are available for compound identification, advanced spectroscopic studies under non-standard conditions could provide deeper insights into its molecular behavior.
Future research could employ techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational dynamics of the molecule. Two-dimensional NMR techniques, such as NOESY and ROESY, could elucidate through-space interactions and preferred conformations in different solvent environments.
Furthermore, the application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could provide detailed information about its fragmentation pathways, which is valuable for its identification in complex mixtures. Spectroscopic analysis under high pressure or in the presence of different additives could reveal changes in its hydrogen bonding network and intermolecular interactions, which are crucial for understanding its physical properties and reactivity. For instance, studying the interactions of 2-(isobutylamino)ethanol hydrochloride in ionic liquids or deep eutectic solvents could be relevant for its potential applications in green chemistry. The use of techniques like Raman spectroscopy could also provide valuable information on its vibrational modes and how they are affected by the surrounding environment. spectrabase.comnist.govmdpi.com
Deeper Computational Insights into Reactivity and Interactions
Computational chemistry offers powerful tools to understand the electronic structure, reactivity, and intermolecular interactions of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. researchgate.netyoutube.com
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations could be employed to investigate the reaction mechanisms of its synthesis and potential catalytic applications. For example, the energy profiles of different synthetic routes could be calculated to identify the most favorable pathways. nih.gov In its potential role as a catalyst, computational modeling could help in understanding the transition states of the catalyzed reactions, providing insights into the origin of selectivity. soci.org
Intermolecular Interactions: Molecular dynamics (MD) simulations could be used to study the behavior of this compound in solution. These simulations can provide a detailed picture of its solvation shell and its interactions with solvent molecules. Understanding these interactions is key to predicting its solubility and other physical properties in different media. Furthermore, computational studies could explore its potential to form self-assembled structures or to interact with surfaces, which could be relevant for applications in materials science. irbm.comnih.gov The protonation state and its effect on the molecular geometry and electronic properties can also be thoroughly investigated using computational methods.
Potential Roles in Emerging Fields of Chemical Science
The unique combination of a secondary amine and a hydroxyl group in this compound makes it a versatile building block with potential applications in several emerging fields of chemical science.
Materials Science: Functionalized amino alcohols are being explored for the development of new materials. For example, they can be used as monomers for the synthesis of functional polymers and polyurethanes. Amino-alcohol functionalized polymers have shown promise as adsorbents for heavy metals in wastewater treatment. nih.govrsc.org Future research could investigate the incorporation of 2-(isobutylamino)ethanol into polymer backbones to create materials with tailored properties, such as improved thermal stability or specific binding capabilities. It could also be explored as a component in the formation of metal-organic frameworks (MOFs) or as a surface modifying agent for nanomaterials.
Pharmaceutical and Agrochemical Synthesis: The amino alcohol moiety is a common structural feature in many biologically active compounds. mdpi.comresearchgate.net 2-(Isobutylamino)ethanol could serve as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its potential as a chiral building block, if synthesized in an enantiomerically pure form, would be of particular interest for the development of stereospecific drugs. westlake.edu.cnnih.gov
Green Chemistry: As the chemical industry moves towards more sustainable practices, the use of bio-based and renewable feedstocks is becoming increasingly important. 2-(Isobutylamino)ethanol could potentially be synthesized from bio-derived isobutylamine and ethylene glycol. researchgate.net Its potential application as a recyclable organocatalyst or as a component in biodegradable polymers aligns well with the principles of green chemistry.
Physicochemical Properties of 2-(Isobutylamino)ethanol and its Hydrochloride
| Property | 2-(Isobutylamino)ethanol | This compound |
| Molecular Formula | C6H15NO lookchem.com | C6H16ClNO nih.gov |
| Molecular Weight | 117.19 g/mol lookchem.com | 153.65 g/mol nih.gov |
| CAS Number | 17091-40-6 lookchem.com | 245487-94-9 lookchem.com |
| Physical Form | - | Solid nih.gov |
| Boiling Point | 199.5 °C (estimated) lookchem.com | - |
| Melting Point | 28.94 °C (estimated) lookchem.com | - |
| Density | 0.872 g/cm³ (estimated) lookchem.com | - |
| SMILES | CC(C)CNCCO nih.gov | Cl.CC(C)CNCCO nih.gov |
| InChI | 1S/C6H15NO/c1-6(2)5-7-3-4-8/h6-8H,3-5H2,1-2H3 nih.gov | 1S/C6H15NO.ClH/c1-6(2)5-7-3-4-8;/h6-8H,3-5H2,1-2H3;1H nih.gov |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
